2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid is an organic compound with the molecular formula C13H10FNO3 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-methoxypyridine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-fluorobenzoic acid with 2-methoxypyridine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols.
Esterification: Formation of esters.
Scientific Research Applications
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine atom and methoxypyridinyl group can enhance binding affinity and selectivity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Similar structure but with a methyl group instead of a methoxypyridinyl group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but with a tetrazole group instead of a methoxypyridinyl group.
Uniqueness
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxypyridinyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and binding interactions, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-fluoro-4-(2-methoxypyridin-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-7-9(4-5-15-12)8-2-3-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDMTONWFDHRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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